4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-imidazo[1,2-a]pyridin-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-10-11-4-6-12(7-5-11)13-9-16-8-2-1-3-14(16)15-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDHSOWGQJBYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356260 | |
| Record name | 4-imidazo[1,2-a]pyridin-2-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118000-48-9 | |
| Record name | 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118000-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-imidazo[1,2-a]pyridin-2-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 4 Imidazo 1,2 a Pyridin 2 Ylbenzaldehyde Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectra of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde derivatives, the chemical shifts (δ) of protons provide a fingerprint of the molecule's structure. For instance, the aldehyde proton typically appears as a singlet in the downfield region, around δ 9.97-10.13 ppm. rsc.org Protons on the imidazo[1,2-a]pyridine (B132010) core and the benzaldehyde (B42025) ring exhibit characteristic splitting patterns (singlets, doublets, triplets, and multiplets) and coupling constants (J values) that reveal their connectivity.
For example, in one derivative, the imidazole (B134444) proton appears as a singlet at δ 8.61 ppm, while aromatic protons on the benzaldehyde and pyridine (B92270) rings resonate between δ 7.22 and 7.95 ppm. rsc.org Substituents on the aromatic rings cause predictable shifts in the signals of nearby protons, providing further structural confirmation. For example, electron-donating groups like methoxy (B1213986) (-OCH₃) will shift signals upfield, while electron-withdrawing groups like nitro (-NO₂) will cause a downfield shift.
Table 1: Selected ¹H NMR Spectral Data for this compound Derivatives
| Compound/Derivative | Solvent | Aldehyde Proton (δ, ppm) | Imidazole Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Reference |
| 4-(Imidazo[1,2-a]pyridin-2-yl)benzaldehyde | DMSO-d₆ | 10.13 (s) | 8.11 (s) | 7.45-7.74 (m) | rsc.org |
| 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde | CDCl₃ | - | - | 7.16-7.98 (m) | rsc.orgnih.gov |
| 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine | - | - | - | - | researchgate.net |
| 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide | DMSO-d₆ | - | 8.23 (s) | - | mdpi.com |
Note: 's' denotes a singlet, and 'm' denotes a multiplet. The table presents a selection of data and is not exhaustive.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The aldehyde carbon atom is readily identified by its characteristic downfield chemical shift, typically in the range of δ 190-198 ppm. rsc.orgrsc.org The carbon atoms of the imidazo[1,2-a]pyridine core and the benzaldehyde ring appear at distinct chemical shifts, which are influenced by their electronic environment.
For a derivative of this compound, the aldehyde carbon was observed at δ 193.1 ppm. rsc.org The carbons of the imidazo[1,2-a]pyridine system and the phenyl ring resonate in the aromatic region (δ 114-161 ppm). rsc.orgnih.gov The specific chemical shifts are sensitive to substituent effects, aiding in the confirmation of substitution patterns.
Table 2: Selected ¹³C NMR Spectral Data for this compound Derivatives
| Compound/Derivative | Solvent | Aldehyde Carbon (δ, ppm) | Imidazo[1,2-a]pyridine Carbons (δ, ppm) | Benzaldehyde Carbons (δ, ppm) | Reference |
| 4-(Imidazo[1,2-a]pyridin-2-yl)benzaldehyde | DMSO-d₆ | 193.1 | 120.9-160.7 | 125.9-139.7 | rsc.org |
| 4-fluorobenzaldehyde | CDCl₃ | 190.5 | - | 116.4-166.5 | rsc.org |
| 4-formylbenzonitrile | CDCl₃ | 190.6 | - | 117.6-138.7 | rsc.org |
| 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide | - | - | - | - | mdpi.com |
The table presents a selection of data and is not exhaustive.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. nih.gov For this compound, with a molecular formula of C₁₄H₁₀N₂O, the calculated monoisotopic mass is 222.0793 g/mol . chemicalbook.com HRMS analysis of a synthesized sample would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. researchgate.net
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under ionization, the molecule breaks apart into smaller, charged fragments. The masses of these fragments can be used to deduce the connectivity of the atoms in the parent molecule, corroborating the structure determined by NMR.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nih.gov The resulting spectrum displays absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) that correspond to the different vibrational modes of the functional groups present in the molecule.
For this compound derivatives, the FT-IR spectrum provides clear evidence for key functional groups. A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde group. The C=N and C=C stretching vibrations of the imidazo[1,2-a]pyridine ring system typically appear in the 1450-1650 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. researchgate.net
Table 3: Characteristic FT-IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretching | 1680 - 1700 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Imidazole Ring (C=N) | Stretching | 1500 - 1650 |
| Aromatic C-H | Stretching | > 3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which absorption occurs (λmax) are characteristic of the conjugated π-electron system of the molecule.
Derivatives of imidazo[1,2-a]pyridine typically exhibit two main absorption bands in their UV-Vis spectra. researchgate.net One band, usually found at shorter wavelengths (around 250-280 nm), is attributed to π-π* transitions within the aromatic system. nih.govresearchgate.net A second, often broader band at longer wavelengths (around 315-330 nm) can be assigned to intramolecular charge-transfer (ICT) transitions. nih.govresearchgate.net The position and intensity of these bands are sensitive to the substituents on the molecule and the polarity of the solvent, providing valuable information about the electronic properties of the system. researchgate.net For example, introducing electron-donating or electron-withdrawing groups can cause a red shift (to longer wavelengths) or a blue shift (to shorter wavelengths) of the absorption maxima. nih.gov
Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry and Conformation
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. researchgate.netresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a detailed molecular model can be generated.
This model provides highly accurate bond lengths, bond angles, and torsion angles. mdpi.com For instance, in a related compound, 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the dihedral angle between the imidazo[1,2-a]pyridine fused ring system and the fluorophenyl ring was determined to be 53.77 (4)°. nih.gov Such data is crucial for understanding the molecule's conformation and how it packs in the crystal lattice, which is influenced by intermolecular interactions like hydrogen bonding and π-π stacking. nih.gov
Elemental Analysis for Empirical Composition Validation
Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a molecule. This method is crucial in the characterization of novel compounds, such as derivatives of this compound, as it provides a direct means to validate the empirical formula. The empirical formula derived from theoretical calculations based on the proposed molecular structure is compared against the experimentally determined percentages of its constituent elements. A close correlation between the calculated and found values, typically within a ±0.4% margin, serves as strong evidence for the compound's elemental composition and purity.
For the parent compound, this compound, which has a molecular formula of C₁₄H₁₀N₂O, the theoretical elemental composition can be calculated as follows:
Carbon (C): 75.66%
Hydrogen (H): 4.54%
Nitrogen (N): 12.60%
In practice, newly synthesized derivatives are subjected to combustion analysis. For instance, in the synthesis of related heterocyclic Schiff base derivatives, such as those of the imidazo[2,1-b] nih.govacs.orgsynblock.comthiadiazole scaffold, elemental analysis is a standard characterization step. The aldehyde group of this compound is a versatile functional handle for creating such Schiff bases through condensation with primary amines. The resulting imine derivatives are then analyzed, and the experimental C, H, and N percentages are compared with the calculated values to confirm their successful synthesis and empirical formula. nih.gov
Below is a representative data table illustrating how elemental analysis results are presented for a series of related heterocyclic compounds. nih.gov
Table 1: Elemental Analysis Data for Representative Imidazothiadiazole Schiff Base Derivatives
| Compound ID | Molecular Formula | Analysis | C (%) | H (%) | N (%) | S (%) |
| Ligand 13 | C₃₈H₃₀N₈S₄ | Calculated | 61.05 | 4.35 | 14.24 | 16.29 |
| Found | 61.00 | 4.29 | 14.20 | 16.24 |
This table demonstrates the close agreement between the calculated and experimentally found percentages, which validates the assigned molecular formula for the synthesized compound. nih.gov
Chromatographic Techniques (e.g., HPLC, UPLC) for Purity Assessment and Mixture Separation
Chromatographic techniques are indispensable tools for the analysis and purification of synthesized organic compounds, including derivatives of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly powerful methods for assessing the purity of a final product and for separating components from a reaction mixture.
These techniques separate compounds based on their differential distribution between a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column under high pressure. The time it takes for a specific compound to travel through the column to the detector is known as its retention time (tᵣ), which is a characteristic identifier under a specific set of chromatographic conditions. By analyzing the resulting chromatogram, the purity of a sample can be determined by measuring the relative area of the peak corresponding to the target compound against the areas of any impurity peaks.
For imidazo[1,2-a]pyridine derivatives, reverse-phase HPLC (RP-HPLC) is a commonly employed method. mdpi.com In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) to improve peak shape. mdpi.com Purification of crude products often involves preparative HPLC or more traditional column chromatography using silica (B1680970) gel as the stationary phase. mdpi.com
UPLC, an advancement over HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times, making it an efficient method for high-throughput purity screening and analysis.
The data below illustrates a typical setup for the HPLC analysis of imidazo[1,2-a]pyridine derivatives, showcasing the type of information recorded to ensure the purity and identity of the synthesized compounds.
Table 2: Illustrative HPLC Conditions and Data for Purity Analysis of a this compound Derivative
| Parameter | Value |
| Instrument | UPLC/HPLC System with UV Detector |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% TFA (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Compound ID | Derivative Example |
| Retention Time (tᵣ) | 8.52 min |
| Purity (%) | >98% |
This systematic approach ensures that the synthesized compounds meet the high purity standards required for further chemical and biological studies.
Theoretical and Computational Chemistry Investigations of 4 Imidazo 1,2 a Pyridin 2 Ylbenzaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) has become a cornerstone in the study of molecules like 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde. This computational method allows for the accurate prediction of the molecule's three-dimensional shape and the distribution of its electrons. By optimizing the molecular geometry, researchers can identify the most stable conformation of the compound. These calculations are crucial for understanding the compound's intrinsic properties and how it will behave in different chemical environments.
DFT studies on related imidazo[1,2-a]pyridine (B132010) derivatives have successfully predicted their molecular structures and provided a foundation for understanding their reactivity. scirp.orgnih.gov For instance, the B3LYP/6-31+G(d,p) level of theory is commonly employed for geometry optimization and frequency calculations to ensure the stability of the resulting structure. scirp.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution) for Reactivity Insights
Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that provides profound insights into a molecule's reactivity. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how the molecule will interact with other chemical species. youtube.com
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, making the molecule an electrophile. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.
For this compound, the aldehyde group, with its electron-withdrawing nature, is expected to have a significant influence on the LUMO, making that region of the molecule susceptible to nucleophilic attack. DFT calculations can precisely map the HOMO and LUMO distributions, highlighting the specific atoms that are most likely to participate in chemical reactions. For example, in similar imidazo[1,2-a]pyridinyl-chalcone series, the carbon atoms C5 and C14 were identified as the primary sites for electrophilic and nucleophilic attacks, respectively. scirp.org
Table 1: Frontier Molecular Orbital (FMO) Data for Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Imidazo[1,2-a]pyridine N-acylhydrazone (general) | Varies | Varies | Varies |
| 3-[4-(dimethylamino)phenyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one | High | Low | Small |
| 3-(2,4-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one | Low | High | Large |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Recognition Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the charge distribution across a molecule. It creates a color-coded map where different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.
For this compound, an MEP map would likely show a region of high negative potential around the oxygen atom of the aldehyde group and the nitrogen atoms of the imidazo[1,2-a]pyridine ring system. scirp.org These areas would be the primary sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the aldehyde group and the protons on the aromatic rings would likely exhibit a positive potential, making them attractive to nucleophiles.
MEP analysis is crucial for understanding how the molecule will be recognized by biological targets, as it highlights the regions that are most likely to engage in electrostatic interactions, which are fundamental to molecular recognition processes. scirp.org
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis for Noncovalent Interactions
While covalent bonds define the basic structure of a molecule, noncovalent interactions play a critical role in its three-dimensional folding, crystal packing, and interactions with other molecules. The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are sophisticated computational methods used to study these weaker interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking.
QTAIM analyzes the electron density topology to define atomic basins and the paths of maximum electron density between them, known as bond paths. The properties of these bond paths can reveal the nature and strength of both covalent and noncovalent interactions.
RDG analysis provides a visual representation of noncovalent interactions in real space. It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density. This results in low-gradient spikes that indicate the presence of noncovalent interactions. The color of these spikes can differentiate between attractive (blue for strong hydrogen bonds), weak (green for van der Waals), and repulsive (red for steric clashes) interactions.
For this compound, these analyses would be instrumental in understanding the intramolecular and intermolecular interactions that govern its solid-state structure and its binding to biological receptors.
Molecular Docking Simulations for Ligand-Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when it binds to a target, which is typically a protein or a nucleic acid. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.gov
For this compound and its derivatives, molecular docking simulations can provide valuable insights into their potential as therapeutic agents. By docking these compounds into the active sites of various enzymes or receptors, researchers can predict their binding affinity and identify the key interactions that stabilize the ligand-target complex. nih.govnih.gov
Prediction of Binding Modes and Affinities with Receptor Active Sites
Molecular docking algorithms explore a vast number of possible binding poses of the ligand within the receptor's active site and use a scoring function to estimate the binding affinity for each pose. The binding affinity is often expressed as a negative Gibbs free energy of binding (ΔG), where a more negative value indicates a stronger and more favorable interaction.
Studies on related imidazo[1,2-a]pyridine derivatives have demonstrated the utility of molecular docking in predicting their binding to various biological targets. For example, derivatives have been screened against targets like Mycobacterium tuberculosis enoyl-ACP reductase, with some showing enhanced binding affinities (ΔG < -9 kcal/mol). Similarly, docking studies of imidazo[1,2-a]pyridine-based inhibitors with the CBP bromodomain have provided a rationale for their observed potency and selectivity. escholarship.org
Table 2: Predicted Binding Affinities of Imidazo[1,2-a]pyridine Derivatives with Various Biological Targets
| Derivative Class | Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) |
| Imidazo[1,2-a]pyridin-3-yl derivatives | Farnesyl diphosphate (B83284) synthase | Varies |
| Imidazo[1,2-a]pyridin-3-yl derivatives | Phosphodiesterase III | Varies |
| Imidazo[1,2-a]pyridin-3-yl derivatives | CXCR4 | Varies |
| Imidazo[1,2-a]pyridin-3-yl derivatives | GABAa receptor | Varies |
Note: This table illustrates the application of molecular docking to related compounds. Specific binding affinity data for this compound against these or other targets would require specific docking studies.
Elucidation of Molecular Recognition Mechanisms and Key Intermolecular Interactions
Beyond predicting binding affinity, molecular docking provides a detailed picture of the intermolecular interactions that drive molecular recognition. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions.
For instance, in the case of imidazo[1,2-a]pyridine inhibitors of the CBP bromodomain, docking models, later confirmed by co-crystal structures, revealed that a 3,5-dimethylisoxazole (B1293586) group formed a critical hydrogen bond with an asparagine residue (N1168), mimicking the natural acetylated lysine (B10760008) interaction. escholarship.org The imidazo[1,2-a]pyridine scaffold itself was also observed to form favorable hydrogen bonds with surrounding water molecules. escholarship.org These detailed insights are invaluable for the rational design of more potent and selective inhibitors.
Quantum Chemical Investigations on Spectroscopic Parameters (e.g., Theoretical NMR Chemical Shifts, Vibrational Frequencies) for Experimental Validation
Quantum chemical calculations have become an indispensable tool for the structural elucidation of novel compounds, providing a powerful synergy with experimental spectroscopic methods. By predicting parameters such as nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies, computational chemistry offers a means to validate, interpret, and sometimes even correct experimental data. Methodologies based on Density Functional Theory (DFT) are particularly prevalent due to their balance of computational cost and accuracy. nih.govyoutube.com
Similarly, theoretical vibrational frequencies can be computed to aid in the assignment of infrared (IR) and Raman spectra. These calculations yield a set of normal modes and their corresponding frequencies. ethz.ch Research on the parent imidazo[1,2-a]pyridine molecule using DFT methods (such as B3LYP, BLYP, and B3PW91) has provided detailed assignments for the vibrations of the core heterocyclic system. researchgate.net These foundational calculations are critical for interpreting the more complex spectrum of a substituted derivative like this compound, which would exhibit additional vibrational modes corresponding to the benzaldehyde (B42025) substituent.
Table 1: Representative Theoretical Vibrational Frequencies for the Imidazo[1,2-a]pyridine Core This table presents selected theoretical vibrational frequencies calculated for the core imidazo[1,2-a]pyridine structure using the B3LYP/6-31G(d) level of theory. These values help in assigning the experimental spectrum of its derivatives.
| Calculated Frequency (cm⁻¹) | Vibrational Mode Description | Ring System Involved |
|---|---|---|
| 3119 - 3031 | C-H Stretching | Aromatic (Pyridine and Imidazole) |
| 1644 | C=N Stretching | Imidazole (B134444) Ring |
| 1580 - 1269 | C=C Stretching | Aromatic Rings |
| 1518 | Ring Stretching | Pyridine (B92270) Ring |
| 1343 | In-plane C-H Bending | Pyridine/Imidazole Rings |
| 1274 - 1144 | C-N and C-C Stretching | Fused Ring System |
Table 2: Example NMR Chemical Shifts (δ, ppm) for a Structurally Similar Compound The following table shows experimental ¹H and ¹³C NMR data for a compound with a similar scaffold, which can serve as a reference for validating theoretical calculations for this compound.
| Atom Type | Chemical Shift Range (ppm) | Assignment Notes |
|---|---|---|
| Aldehyde Proton (CHO) | ~9.79 | Highly deshielded proton of the aldehyde group. |
| Aromatic Protons (Ar-H) | 6.86 - 8.67 | Protons on the imidazopyridine and benzene (B151609) rings. tci-thaijo.org |
| Aldehyde Carbon (CHO) | ~185.45 | Carbonyl carbon of the aldehyde. |
| Aromatic Carbons (Ar-C) | 108 - 166 | Carbons within the fused heterocyclic system and the phenyl ring. |
In Silico Methodologies for Assessing Pharmacokinetic Properties (ADME Analysis)
In modern drug discovery, the early assessment of a compound's pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is crucial to avoid late-stage failures. rfppl.co.in In silico tools have emerged as a rapid and cost-effective method to predict these properties before committing to extensive laboratory synthesis and testing. nih.gov For novel compounds like this compound, various computational models can be employed to evaluate its potential as a drug candidate. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in several approved drugs, which makes the ADME profiling of its new derivatives particularly relevant. rsc.orgnih.govresearchgate.net
Web-based platforms such as SwissADME and pkCSM are frequently used to perform these analyses. rfppl.co.innih.govresearchgate.net These tools predict a range of descriptors based on the molecule's structure. Key parameters include physicochemical properties (e.g., molecular weight, lipophilicity via LogP), drug-likeness (e.g., adherence to Lipinski's Rule of Five), water solubility, and pharmacokinetic attributes like gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability. nih.govnih.gov For instance, high GI absorption is desirable for orally administered drugs, while BBB penetration is critical for compounds targeting the central nervous system. nih.gov The analysis of imidazo[1,2-a]pyridine derivatives in various studies has shown that this class of compounds can possess favorable drug-like characteristics, although specific properties are highly dependent on the nature and position of substituents. rsc.orgnih.gov
Table 3: Predicted ADME Properties for this compound This table illustrates the typical output from an in silico ADME prediction for the title compound, based on computational models.
| Parameter | Predicted Value/Classification | Pharmacokinetic Relevance |
|---|---|---|
| Molecular Weight | 222.24 g/mol | Influences size-dependent absorption and distribution. |
| LogP (Lipophilicity) | 2.5 - 3.0 | Affects solubility, permeability, and plasma protein binding. |
| Lipinski's Rule of Five | Compliant (0 violations) | General indicator of drug-likeness and potential for oral bioavailability. |
| Gastrointestinal (GI) Absorption | High | Predicts efficient absorption from the gut into the bloodstream. |
| Blood-Brain Barrier (BBB) Permeant | Yes/No (Varies by model) | Indicates potential to act on the central nervous system. |
| CYP450 Inhibition | Predicted inhibitor of some isoforms (e.g., CYP1A2, CYP2C9) | Potential for drug-drug interactions through metabolic pathways. |
Reactivity and Reaction Mechanisms of 4 Imidazo 1,2 a Pyridin 2 Ylbenzaldehyde
Chemical Reactivity of the Aldehyde Functionality (e.g., Condensation, Oxidation, Reduction Pathways)
The aldehyde group attached to the phenyl ring at the 2-position of the imidazo[1,2-a]pyridine (B132010) core is a site of significant chemical reactivity. It participates in a variety of reactions typical of aromatic aldehydes, including condensation, oxidation, and reduction.
Condensation Reactions: The aldehyde functionality serves as an electrophilic partner in condensation reactions with various nucleophiles. For instance, it can undergo Knoevenagel condensation with active methylene (B1212753) compounds. A proposed mechanism for such a reaction involves the initial formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. This is followed by dehydration to yield a new carbon-carbon double bond. While specific examples for 4-imidazo[1,2-a]pyridin-2-ylbenzaldehyde are not extensively detailed in the literature, this pathway is a fundamental reaction for aldehydes of this class. The condensation of 2-aminopyridines with aldehydes is a key step in the widely used Groebke–Blackburn–Bienaymé three-component reaction to form the imidazo[1,2-a]pyridine core itself. acs.org
Oxidation and Reduction Pathways: The aldehyde group can be readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol. These transformations are standard procedures in organic synthesis.
Oxidation: The conversion to 4-imidazo[1,2-a]pyridin-2-ylbenzoic acid can be achieved using common oxidizing agents.
Reduction: The aldehyde can be reduced to 4-imidazo[1,2-a]pyridin-2-ylmethanol. sigmaaldrich.com Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically employed for this purpose. google.com A patent describes the two-step procedure of reducing an ester to an alcohol and subsequently oxidizing it to the aldehyde, confirming the feasibility of these pathways. google.compatentinspiration.com
A summary of the aldehyde group's reactivity is presented below.
| Reaction Type | Reagents/Conditions | Product Type |
| Reduction | e.g., Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Oxidation | e.g., Standard oxidizing agents | Carboxylic Acid |
| Condensation | e.g., Active methylene compounds, Amines | C=C or C=N bond formation |
Reactivity of the Imidazo[1,2-a]pyridine Heterocyclic Core (e.g., Electrophilic Aromatic Substitution, Nucleophilic Attack, Cycloaddition Reactions)
The fused imidazo[1,2-a]pyridine ring is an electron-rich aromatic system, making it susceptible to various transformations, particularly at the five-membered imidazole (B134444) ring.
Electrophilic Aromatic Substitution: The imidazo[1,2-a]pyridine nucleus is highly activated towards electrophilic attack. Theoretical and experimental studies show that substitution occurs preferentially at the C3 position of the imidazole ring. This regioselectivity is attributed to the formation of a more stable cationic intermediate (arenium ion) when the electrophile attacks at C3, as the positive charge can be delocalized over the heterocyclic system without disrupting the aromaticity of the six-membered pyridine (B92270) ring.
Numerous C3-functionalization reactions have been developed under both metal-catalyzed and metal-free conditions. These include:
Nitrosylation: A highly regioselective photocatalyzed C-H nitrosylation at the C3 position proceeds under mild conditions without additives. organic-chemistry.org
Perfluoroalkylation: Visible light-induced reactions with perfluoroalkyl iodides yield 3-perfluoroalkyl substituted products. mdpi.com
Alkoxycarbonylation: The C3 position can be alkoxycarbonylated using carbazates under photocatalytic conditions, providing a handle for further synthetic transformations. mdpi.com
Nucleophilic Attack: The nitrogen atom at the N1 position of the imidazole ring possesses nucleophilic character. This is demonstrated in the initial step of cascade reactions, for example, with maleic anhydride, where the N1 atom attacks an electrophilic carbon to form a zwitterionic intermediate. acs.org While the electron-rich nature of the ring system generally disfavors nucleophilic aromatic substitution, such reactions could potentially occur on the pyridine ring if it is substituted with strong electron-withdrawing groups or under harsh reaction conditions.
Cycloaddition Reactions: The imidazo[1,2-a]pyridine system can participate in cycloaddition reactions. For instance, the synthesis of the core itself can be achieved via 1,3-dipolar cycloaddition pathways. The core can also act as an 8π component in [8+2] cycloaddition reactions with dienophiles like benzynes, leading to the formation of more complex, polycyclic aromatic systems.
Photophysical Characterization and Environmental Sensitivity
Imidazo[1,2-a]pyridine derivatives are known for their significant fluorescent properties, stemming from their π-conjugated bicyclic structure. researchgate.net However, comprehensive studies on the specific photophysical properties of this compound are limited. The behavior of this compound can be inferred from studies on the broader class of imidazo[1,2-a]pyridines.
Solvatochromism, the change in a substance's color with the polarity of the solvent, is a known characteristic of many fluorescent dyes, including imidazo[1,2-a]pyridine derivatives. This phenomenon arises from differential solvation of the ground and excited states of the molecule. For this class of compounds, the emission quantum yield is sensitive to the substitution pattern. Electron-donating groups tend to enhance luminescence, whereas electron-withdrawing groups, such as the benzaldehyde (B42025) moiety in the target compound, can lead to more complex or erratic behavior. researchgate.net A study on a quadrupolar system containing two imidazo[1,2-a]pyridine units showed a large Stokes-shifted luminescence that was significantly affected by the polarity and rigidity of the solvent, indicating an excited state with strong charge-transfer character. researchgate.net
The spectroscopic properties of nitrogen-containing heterocycles are often sensitive to pH due to the protonation or deprotonation of the nitrogen atoms. For the imidazole moiety, protonation can occur at the N1 or N3 atoms, leading to distinct species with different absorption and emission characteristics. nih.gov Studies on fluorescent imidazoles have identified protonated, neutral, and deprotonated forms across a pH range of 1-12, each with a unique spectral signature. nih.gov
An imidazo[1,2-a]pyridine-functionalized xanthene probe was found to be highly selective for Hg²⁺ detection within a broad pH range of 5.0–11.0, demonstrating the stability of the core structure's photophysical response under varying proton concentrations. rsc.org This suggests that this compound is likely to exhibit pH-dependent spectroscopic features, with the N1 atom being a probable site for protonation in acidic media, which would alter the electronic structure and, consequently, the absorption and fluorescence spectra.
Coordination Chemistry and Metal Complex Formation Involving Nitrogen Heteroatoms
The imidazo[1,2-a]pyridine scaffold contains two nitrogen atoms (N1 and N4) that can act as Lewis basic sites for coordination with metal ions. This makes it a versatile ligand in coordination chemistry. The N4 atom in the pyridine ring and the N1 atom in the imidazole ring can act as a bidentate chelating ligand, forming stable complexes with various transition metals.
Recent research has explored the coordination chemistry of ligands incorporating this scaffold:
Iron(II) Complexes: A ligand featuring two imidazo[1,2-a]pyridine units attached to a central pyridine ring, 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine, forms stable homoleptic complexes with iron(II). rsc.org The resulting complexes exhibit interesting spin-crossover properties, which are sensitive to the ligand's structure. rsc.org
Zinc(II) Coordination Polymers: An isomer, imidazo[1,5-a]pyridine (B1214698), has been used as a ligand to construct one- and two-dimensional coordination polymers with Zn(II). nih.gov In these structures, the imidazopyridine derivative can act as either a primary linker or an ancillary (capping) ligand. nih.gov These studies also highlight the significant role of π-π stacking interactions between the planar heterocyclic systems in the solid-state packing of the complexes. nih.gov
These examples demonstrate the potential of this compound to act as a ligand, where the nitrogen heteroatoms can coordinate to metal centers, leading to the formation of discrete molecular complexes or extended coordination polymers with potentially interesting magnetic or photophysical properties.
Advanced Research Applications of 4 Imidazo 1,2 a Pyridin 2 Ylbenzaldehyde and Its Derivatives
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The inherent "drug prejudice" of the imidazo[1,2-a]pyridine (B132010) scaffold stems from its frequent appearance in the discovery of new therapeutic agents targeting a multitude of biological pathways. rsc.orgnih.gov Its unique nitrogen-bridged heterocyclic structure is a key feature in compounds designed for anticancer, anti-inflammatory, antiviral, and other medicinal applications. nih.govnih.gov Researchers have extensively explored the structure-activity relationships (SAR) of this class, modifying the core at various positions to optimize potency and selectivity for specific biological targets. researchgate.net
Enzyme Inhibition Studies and Mechanism of Action
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of several key enzymes implicated in human diseases. The ability to systematically modify the chemical structure has enabled detailed SAR studies, providing a clear path for designing new, more effective enzyme inhibitors. nih.gov
The aldehyde dehydrogenase (ALDH) 1A family of enzymes, particularly ALDH1A3, is overexpressed in cancer stem cells and is linked to poor clinical outcomes, making it a critical target in oncology. sigmaaldrich.com Novel series of imidazo[1,2-a]pyridine derivatives have been developed as potent and selective ALDH inhibitors, representing a promising strategy to combat cancers like glioblastoma multiforme (GBM). tci-thaijo.orgsigmaaldrich.com
Initial research led to the development of a lead compound, GA11, which features a 2,6-diphenyl-imidazo[1,2-a]pyridine core. tci-thaijo.org Crystallization studies showed that this compound inhibits the enzyme by blocking the entrance of the catalytic tunnel, preventing access to the natural substrate, retinal. tci-thaijo.org Structure-based optimization, including moving the phenyl ring from the 6-position to the 8-position, was explored to enhance the interaction with the enzyme's binding site. tci-thaijo.org This rational design approach led to the synthesis of derivatives with significantly improved inhibitory profiles. For instance, compound 3f emerged as a submicromolar competitive inhibitor of ALDH1A3. tci-thaijo.org These inhibitors have demonstrated nanomolar to picomolar efficacy against patient-derived GBM stem-like cells, validating ALDH as a viable target. sigmaaldrich.com
Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against ALDH1A Isoforms
| Compound | ALDH1A1 IC₅₀ (µM) | ALDH1A2 IC₅₀ (µM) | ALDH1A3 IC₅₀ (µM) |
| 3c | > 25 | > 25 | 0.81 ± 0.03 |
| 3f | > 25 | > 25 | 0.28 ± 0.01 |
| GA11 (Lead) | 1.8 ± 0.1 | 10.3 ± 0.9 | 1.2 ± 0.1 |
Data sourced from ACS Medicinal Chemistry Letters. tci-thaijo.org IC₅₀ values represent the concentration required for 50% enzyme inhibition. "> 25" indicates no significant inhibition was observed at 25 µM.
The receptor tyrosine kinase c-Met is a crucial regulator of cell growth and motility, and its aberrant activation is a key driver in the development and progression of many cancers. nih.gov Consequently, inhibiting c-Met kinase is a major focus in cancer drug discovery. A series of novel imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent and selective c-Met inhibitors. rsc.orgnih.gov
Through strategies like bioisosteric replacement, researchers have successfully developed compounds with nanomolar potency. nih.gov SAR exploration has been systematic, for instance, by placing a 1-methylpyrazole (B151067) group at the C-6 position while modifying substituents at the C-7 and C-8 positions. nih.gov This work led to the identification of compound 22e , a potent and selective c-Met inhibitor with an IC₅₀ value of 3.9 nM against the c-Met kinase. nih.gov Another study identified compound 7g as the most active in its series, with an IC₅₀ of 53.4 nM at the enzymatic level. rsc.org These compounds not only inhibit the kinase directly but also block c-Met phosphorylation and downstream signaling pathways in cancer cells. nih.gov
Table 2: c-Met Kinase Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | c-Met Kinase IC₅₀ (nM) | Cellular Antiproliferative Activity (EBC-1 cells) IC₅₀ (nM) |
| 22e | 3.9 | 45.0 |
| 7g | 53.4 | 253 |
Data for compound 22e sourced from Journal of Medicinal Chemistry. nih.gov Data for compound 7g sourced from Bioorganic & Medicinal Chemistry. rsc.org
The development of new inhibitors for human immunodeficiency virus type 1 (HIV-1) remains a critical area of research to overcome drug resistance. nih.gov The imidazo[1,2-a]pyridine scaffold has been identified as a promising core for novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.netnih.gov These compounds act at an allosteric site on the reverse transcriptase enzyme, inhibiting its function. researchgate.net
Screening of compound libraries led to the discovery of 3-aminoimidazo[1,2-a]pyridine derivatives with significant anti-HIV activity. researchgate.netnih.gov A key compound, 2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile (38) , demonstrated potent whole-cell anti-HIV-1 activity with an IC₅₀ of 0.18 µM and a high selectivity index. researchgate.net Further studies on a derivative designated F2 showed activity against wild-type and common drug-resistant variants of HIV-1 reverse transcriptase. google.com The resistance profile of F2 was similar to the established NNRTI, nevirapine, confirming its mechanism of action. google.com The tractability of this scaffold for further chemical synthesis makes it a suitable lead for developing new antiviral drugs. nih.gov
Table 3: Antiviral Activity of Imidazo[1,2-a]pyridine Derivative F2 against HIV-1 RT Mutants
| Inhibitor | Wild Type EC₅₀ (µM) | Y181C Mutant EC₅₀ (µM) | V106A Mutant EC₅₀ (µM) | K103N Mutant EC₅₀ (µM) |
| F2 | 0.165 | 1.676 | 1.275 | 3.233 |
| Nevirapine | 0.019 | 2.879 | 1.260 | 0.841 |
Data sourced from Retrovirology. google.com EC₅₀ values represent the concentration required to achieve 50% inhibition of viral replication.
Lanosterol 14α-demethylase (LDM), a cytochrome P450 enzyme (CYP51), is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. This enzyme is the primary target for azole antifungal drugs. The imidazo[1,2-a]pyridine scaffold, being a fused imidazole (B134444) isostere, has been investigated for its potential as a novel antifungal agent targeting LDM.
Research into imidazo[1,2-a]pyridinyl-arylacrylonitriles has yielded derivatives with potent activity against various pathogenic Candida species. SAR studies revealed that substitutions on the imidazo[1,2-a]pyridine ring are crucial for activity. Specifically, a chlorine atom at the C-3 position significantly enhanced antifungal efficacy. The 3-chlorinated compound 5 showed a minimum inhibitory concentration (MIC) of 2.8 µM against Candida albicans, proving to be twice as effective as its unchlorinated counterpart. These findings position imidazo[1,2-a]pyridine derivatives as promising "hit molecules" for the development of new antifungal drug candidates.
Table 4: Antifungal Activity of Imidazo[1,2-a]pyridinyl-arylonitrile Derivatives
| Compound | Candida albicans MIC (µM) | Candida tropicalis MIC (µM) | Candida glabrata MIC (µM) |
| 3a (Unsubstituted) | 5.7 | 3.2 | 3.2 |
| 5 (3-chloro) | 2.8 | 1.4 | 1.4 |
| 3c (Doubly modulated) | 5.1 | 0.52 | 357.5 |
Data sourced from Journal of Medicinal and Chemical Sciences.MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including key neurotransmitters like dopamine (B1211576). Inhibitors of MAO, particularly selective MAO-B inhibitors, are important therapeutic agents for neurodegenerative conditions such as Parkinson's disease, as they can increase dopamine levels in the brain.
While the imidazo[1,2-a]pyridine scaffold is known for a wide array of biological activities, including effects on the central nervous system, detailed studies specifically evaluating its derivatives as MAO inhibitors are less prevalent in recent literature compared to other enzyme targets. nih.gov However, the broad pharmacological profile of this scaffold suggests its potential utility in this area. For example, various heterocyclic compounds, including pyridazinobenzylpiperidine derivatives, have been synthesized and shown to be potent, selective, and reversible MAO-B inhibitors. One such derivative, compound S5 , exhibited potent MAO-B inhibition with an IC₅₀ value of 0.203 μM and a high selectivity index of 19.04 over MAO-A. Given the structural similarities and the established CNS activity of imidazo[1,2-a]pyridines, further investigation into their potential as MAO inhibitors is a logical next step in expanding their therapeutic application.
Table 5: MAO Inhibitory Activity of Representative Heterocyclic Compounds
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |
| S5 | 3.857 | 0.203 | 19.04 |
| S15 | 3.691 | >10 | <0.37 |
| S16 | >10 | 0.979 | >10.21 |
Data for pyridazinobenzylpiperidine derivatives sourced from Molecules.Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B).
Investigation of Molecular Targets and Binding Events
The biological effects of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde and its derivatives are attributed to their interactions with various molecular targets, such as enzymes and receptors. Computational studies have been employed to predict the binding affinities of these compounds to proteins implicated in cancer and neurodegenerative diseases. Such interactions can either inhibit or activate specific biochemical pathways, highlighting their potential in drug discovery.
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of several key enzymes. For instance, some derivatives act as inhibitors of the c-KIT receptor tyrosine kinase, which is often mutated in various cancers like gastrointestinal stromal tumors (GIST). nih.gov These compounds have shown efficacy against imatinib-resistant tumor cells. nih.gov
Furthermore, the imidazo[1,2-a]pyridine core has been utilized to develop covalent inhibitors targeting the KRAS G12C mutation, a significant driver in many cancers. rsc.org One such derivative, I-11, emerged from preliminary screenings as a potent agent against KRAS G12C-mutated lung cancer cells. rsc.org Molecular docking experiments have further elucidated the binding mechanisms of these compounds. rsc.org
In the context of neurodegenerative diseases, these compounds have been investigated for their inhibitory effects on relevant enzymes. Additionally, some derivatives have shown the ability to modulate the cGAS-STING pathway by inhibiting ENPP1, an enzyme involved in immune regulation. The aldehyde group at the 4-position of the benzaldehyde (B42025) moiety allows for the creation of Schiff bases or hydrazones, which can enhance the drug-like properties of these molecules.
Cellular Mechanism of Action Studies (e.g., Apoptosis Induction, Inhibition of Cell Proliferation)
Derivatives of this compound have demonstrated significant effects on cellular processes such as apoptosis and cell proliferation. One study reported that a novel imidazo[1,2-a]pyridine derivative, MIA, can induce apoptosis in breast and ovarian cancer cell lines by suppressing the IL-6/STAT3 signaling pathway. nih.gov This was evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX. nih.gov
Another study found that the compound 3-{1-[(4-fluorophenyl)sulfonyl]- 1H-pyrazol- 3-yl}-2-methylimidazo[1,2-a]pyridine acts as a PIK3CA inhibitor and can induce apoptosis in breast cancer cells. nih.gov Similarly, selenylated imidazo[1,2-a]pyridines have been shown to inhibit breast cancer cell proliferation by inducing DNA damage and apoptosis. nih.gov
Furthermore, a series of imidazo[1,2-a]pyridine derivatives were found to inhibit the proliferation of melanoma and cervical cancer cells, with one compound in particular inducing G2/M cell cycle arrest and intrinsic apoptosis. nih.gov This was associated with the inhibition of the AKT/mTOR pathway and an increase in the levels of p53, p21, and active caspase-9. nih.gov The pro-apoptotic protein BAX was also upregulated, while the anti-apoptotic protein Bcl-2 was downregulated in lung cancer cells treated with novel imidazo[1,2-a]pyridine derivatives. nih.gov
Broad Spectrum Biological Activities Research:
The imidazo[1,2-a]pyridine scaffold is a versatile structure that has been the subject of extensive research due to its wide range of pharmacological properties. researchgate.netwisdomlib.org
The imidazo[1,2-a]pyridine nucleus is a core component of various compounds exhibiting a wide array of anti-infective properties.
Antibacterial: Derivatives of imidazo[1,2-a]pyridine have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net For example, certain chalcone (B49325) derivatives of imidazo[1,2-a]pyrimidine (B1208166) showed excellent to good activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. In another study, a series of imidazo[1,2-a]pyridine derivatives were synthesized and tested against various bacterial strains, with some compounds showing significant activity, particularly against Bacillus subtilis. researchgate.net Molecular docking studies suggest that these compounds may exert their antibacterial effect by inhibiting the bacterial beta subunit of DNA gyrase. researchgate.net Furthermore, imidazo[1,2-a]pyridinyl-bithiazole hybrids have displayed excellent antibacterial properties, even surpassing standard antibiotics like ampicillin (B1664943) and gentamycin in some cases. tandfonline.com Research has also highlighted the activity of these compounds against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.govrsc.org
Antifungal: The antifungal potential of imidazo[1,2-a]pyridine derivatives has also been explored. researchgate.netacs.org Studies have shown that imine derivatives of imidazo[1,2-a]pyridine exhibit promising in vitro antifungal activity against fungi such as Candida albicans, Saccharomyces cerevisiae, and Aspergillus brasiliensis. researchgate.net Additionally, some derivatives have demonstrated substantial antifungal activity against Candida albicans. wisdomlib.org
Antiviral: A number of imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antiviral activities. nih.govnih.gov Certain dibromoimidazo[1,2-a]pyridines with a thioether side chain have shown activity against HIV-1. nih.gov Other derivatives have been found to be highly active against human cytomegalovirus and varicella-zoster virus. nih.gov More recently, mesoionic compounds of imidazo[1,2-a]pyridine containing a sulfonamide moiety were investigated for their antiviral effects against potato virus Y (PVY), with one compound showing potential as a viral inhibitor by enhancing the plant's defense response. acs.org
The imidazo[1,2-a]pyridine scaffold is a key component in the development of novel anticancer agents. researchgate.netresearchgate.netresearchgate.netconsensus.app Derivatives of this structure have been shown to possess significant anticancer properties, acting through various mechanisms. researchgate.netresearchgate.net
One area of focus has been the development of covalent inhibitors targeting specific cancer-related mutations. rsc.org For instance, researchers have successfully synthesized a series of novel KRAS G12C inhibitors based on the imidazo[1,2-a]pyridine backbone. rsc.org Preliminary biological evaluations identified one compound, I-11, as a potent anticancer agent for KRAS G12C-mutated lung cancer cells. rsc.org
Furthermore, derivatives of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine have been developed as inhibitors of the c-KIT receptor tyrosine kinase, a key driver in several cancers, including gastrointestinal stromal tumors (GIST). nih.gov These compounds have demonstrated excellent inhibitory activity, with some showing IC50 values in the nanomolar range, and have proven effective against imatinib-resistant tumor cells. nih.gov
Studies have also explored the anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives in the context of cancer. A novel synthetic derivative, MIA, was found to exert anti-inflammatory effects in breast and ovarian cancer cell lines by suppressing the STAT3/NF-κB signaling pathway. nih.gov The combination of MIA with curcumin (B1669340) was shown to potentiate these anti-inflammatory effects. nih.gov
The anticancer activity of these compounds is often linked to their ability to induce apoptosis and inhibit cell proliferation. nih.gov For example, some derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein BAX. nih.gov
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant anti-inflammatory activity. researchgate.net One notable study investigated a novel synthetic derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA), for its anti-inflammatory effects in breast and ovarian cancer cell lines. nih.gov
The study revealed that MIA exerts its anti-inflammatory activity by suppressing key signaling pathways, namely the NF-κB and STAT3 pathways. nih.gov Specifically, MIA was shown to reduce the DNA-binding activity of NF-κB. nih.gov Furthermore, the combination of MIA with curcumin, a natural compound known for its anti-inflammatory properties, was found to enhance these effects. nih.gov The anti-inflammatory action of MIA is believed to be mediated through the suppression of the STAT3/NF-κB/iNOS/COX-2 pathway. nih.gov
The versatile imidazo[1,2-a]pyridine scaffold has been investigated for a range of other pharmacological activities. researchgate.net
Anticonvulsant: Certain derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their anticonvulsant properties. google.com
Antileishmanial: The imidazo[1,2-a]pyridine core is found in molecules that show promise as antileishmanial agents. rsc.org For instance, a series of 2,3-diarylimidazo[1,2-a]pyridine compounds were screened, with one analog identified as the most potent against the amastigote stage of Leishmania major. nih.gov Another study reported on imidazo-pyridine based compounds with activity against Trypanosoma cruzi amastigotes. nih.gov Furthermore, a series of novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides were designed and synthesized, with several compounds exhibiting significant antileishmanial activity against Leishmania major. sci-hub.sest-andrews.ac.uk
Proton Pump Inhibitor: Derivatives of imidazo[1,2-a]pyridine have been developed as reversible inhibitors of the gastric H+/K+-ATPase, also known as the proton pump. acs.org Specifically, 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines have been identified as potential potassium-competitive acid blockers (P-CABs). acs.org
Material Science and Optoelectronic Applications
The inherent photophysical properties and structural stability of the imidazo[1,2-a]pyridine core make it a valuable component in the development of advanced materials. rsc.orgnih.gov
Derivatives of imidazo[1,2-a]pyridine have been identified for their utility as abnormal N-heterocyclic carbene (aNHC) ligands. nih.gov These ligands can be coordinated with various metals to form catalysts for a range of organic transformations. The electronic properties of the imidazo[1,2-a]pyridine system can be tuned by modifying substituents, which in turn influences the catalytic activity and stability of the resulting metal complexes. This opens avenues for creating bespoke catalysts for specific chemical reactions.
The imidazo[1,2-a]pyridine scaffold is a foundation for developing fluorescent molecules with significant potential in bioimaging and chemical sensing. nih.gov These compounds are attractive due to their compact shape, emissive properties, and stability. nih.gov
Researchers have successfully designed and synthesized imidazo[1,2-a]pyridine-based fluorescent probes. For instance, an imidazo[1,2-a]pyridine-functionalized xanthene dye was developed as a highly selective fluorescent probe for detecting mercury ions (Hg²⁺). rsc.org This probe exhibits a visible color change and a "turn-on" fluorescent response upon binding to Hg²⁺, allowing for naked-eye detection. rsc.org The probe has demonstrated low cytotoxicity and has been effectively used for imaging Hg²⁺ in living HeLa cells and in paper-based test strips for water sample analysis. rsc.org
Furthermore, related imidazo[1,5-a]pyridine (B1214698) fluorophores have been studied as membrane probes. nih.gov Certain derivatives exhibit solvatochromic behavior, meaning their fluorescence properties change with the polarity of their environment. nih.gov This characteristic was leveraged to monitor their intercalation into liposomes, which serve as models for cell membranes, demonstrating their potential for studying membrane dynamics, hydration, and fluidity. nih.gov
The emissive properties and high thermal and photochemical stability of imidazo-pyridine derivatives make them suitable candidates for applications in optoelectronics. nih.gov The fused bicyclic structure is a key feature that contributes to its utility in material science. rsc.org These compounds have been investigated for their role in creating smart materials for various electronic applications, leveraging their unique photophysical characteristics. nih.gov
Development as Chemical Probes for Interrogating Biological Systems
The imidazo[1,2-a]pyridine scaffold serves as a versatile core for developing highly specific chemical probes to investigate complex biological processes. By modifying the substitution pattern, derivatives can be designed to interact with specific biological targets, such as enzymes and receptors, helping to elucidate their functions in health and disease. nih.gov
Several studies highlight the successful development of such probes:
Kinase Inhibition: Derivatives have been designed as potent and selective inhibitors of various kinases. For example, compounds have been developed to target Nek2, a kinase involved in cell cycle regulation, with some derivatives showing low nanomolar inhibitory activity and demonstrating antitumor effects in vivo. uthscsa.edu Other series have been synthesized to target c-Met kinase, which is implicated in cancer progression. researchgate.net
Covalent Inhibition of KRAS: In a novel approach, the imidazo[1,2-a]pyridine backbone was used to develop covalent inhibitors targeting the KRAS G12C mutation, a key driver in many intractable cancers. rsc.org One such derivative, I-11, emerged as a potent agent in KRAS G12C-mutated lung cancer cells, validating the scaffold's suitability for designing targeted covalent inhibitors. rsc.org
Epigenetic Target Modulation: Researchers have developed potent and selective inhibitors of the CBP/P300 bromodomains, which are epigenetic reader proteins. escholarship.org Molecular modeling and co-crystal structures revealed that a 3,5-dimethylisoxazole (B1293586) group on the imidazo[1,2-a]pyridine scaffold mimics the acetylated lysine (B10760008) substrate, leading to high binding affinity and selectivity. escholarship.org
Microtubule Polymerization Inhibition: Hybrid molecules combining the imidazo[1,2-a]pyridine core with an oxadiazole moiety have been synthesized and evaluated as anticancer agents. nih.gov The lead compound from this series was found to induce apoptosis in lung cancer cells, and further studies indicated that its mechanism of action involves the inhibition of microtubule polymerization. nih.gov
Below is an interactive table summarizing the research applications of various imidazo[1,2-a]pyridine derivatives.
| Derivative Class | Application | Key Findings | Citations |
| Xanthene-functionalized | Fluorescent probe for Hg²⁺ | High selectivity and sensitivity, enabling naked-eye detection and imaging in living cells. | rsc.org |
| General Scaffold | Chemical Probes (Kinases) | Derivatives show potent and selective inhibition of kinases like Nek2 and c-Met. | uthscsa.eduresearchgate.net |
| Acrylamide-functionalized | Covalent Inhibitors (KRAS) | Scaffold successfully used to create covalent inhibitors for the KRAS G12C cancer mutant. | rsc.org |
| Dimethylisoxazole-attached | Chemical Probes (Epigenetics) | Act as selective inhibitors of CBP/P300 bromodomains by mimicking acetylated lysine. | escholarship.org |
| Oxadiazole Hybrids | Anticancer Agents | Inhibit microtubule polymerization and induce apoptosis in cancer cell lines. | nih.gov |
Future Research Directions and Strategies for Lead Optimization in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" scaffold due to its frequent appearance in successful medicinal chemistry campaigns. rsc.orgnih.gov Future research is focused on refining this core to develop new therapeutics with improved efficacy and drug-like properties. Lead optimization strategies are critical in this endeavor.
A key example of successful lead optimization comes from the development of Q203 (Telacebec), a clinical candidate for treating multi-drug-resistant tuberculosis. nih.govacs.org The optimization process involved several key strategies:
Structure-Activity Relationship (SAR) Studies: Researchers synthesized a library of imidazo[1,2-a]pyridine amides to establish a clear SAR. nih.gov They discovered that the amide linker attached to the core was crucial for its activity against Mycobacterium tuberculosis. acs.orgnih.gov
Structure-Based Design: The use of molecular modeling and co-crystal structures has been instrumental in understanding how these derivatives bind to their targets, such as the CBP bromodomain. escholarship.org This allows for the rational design of more potent and selective inhibitors. uthscsa.edu
Scaffold Hopping and Hybridization: A promising strategy involves using the imidazo[1,2-a]pyridine core as a starting point and combining it with other pharmacophores to create hybrid molecules, as seen with the oxadiazole hybrids that inhibit microtubule polymerization. rsc.orgnih.gov
Future research will likely continue to employ these strategies. The development of covalent inhibitors represents a particularly innovative direction, offering the potential for highly potent and durable therapeutic effects. rsc.org Continued exploration of different substitution patterns on the imidazo[1,2-a]pyridine ring system will be essential for discovering next-generation drug candidates targeting a wide array of diseases. bio-conferences.orgnih.gov
Q & A
Basic Research Questions
Q. What are the conventional synthetic routes for 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde?
- Methodology : The compound is typically synthesized via multicomponent reactions (MCRs) involving 2-aminopyridine, aldehydes, and electrophilic partners. For example, Rousseau and Adib's protocols use 2-aminopyridine, aldehydes, and isonitriles under aqueous, catalyst-free conditions to yield imidazo[1,2-a]pyridine derivatives with high efficiency . Another approach involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds to form the imidazo[1,2-a]pyridine core .
- Key Considerations : Optimize solvent choice (e.g., ethanol/water mixtures) and temperature (60–80°C) to achieve yields >75%. Purification via liquid chromatography or recrystallization is often required .
Q. How is this compound characterized post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons typically resonating between δ 7.0–9.0 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., C₁₅H₁₂N₂O₂ has a theoretical mass of 252.27 g/mol) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .
Q. What are the primary applications of this compound in medicinal chemistry?
- Biological Relevance : The imidazo[1,2-a]pyridine scaffold exhibits broad bioactivity, including antikinetoplastid (e.g., Trypanosoma cruzi, IC₅₀ = 8.5 μM) and antimicrobial properties . Derivatives are also explored for anticancer potential via kinase inhibition .
- Structural Insights : The aldehyde group at the 4-position enables conjugation with amines or hydrazines to generate Schiff bases or hydrazones, enhancing drug-like properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in scale-up synthesis?
- Challenges : Competing side reactions (e.g., aldol condensation of benzaldehyde derivatives) may reduce yields.
- Solutions :
- Use flow chemistry to improve heat/mass transfer and minimize byproducts.
- Employ catalysts like iodine or FeCl₃ to accelerate cyclization .
- Monitor reaction progress via in-situ FTIR to adjust reagent stoichiometry dynamically .
Q. What computational tools are used to predict the reactivity of this compound derivatives?
- DFT Studies : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the aldehyde group shows high electrophilicity (LUMO ≈ -1.8 eV), favoring nucleophilic additions .
- Molecular Docking : Virtual screening against targets like Mycobacterium tuberculosis enoyl-ACP reductase identifies derivatives with enhanced binding affinity (ΔG < -9 kcal/mol) .
Q. How can structural modifications enhance the compound's pharmacokinetic properties?
- Strategies :
- Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzaldehyde moiety to improve membrane permeability (logP < 3) .
- Prodrug Design : Convert the aldehyde to an acetal derivative to enhance stability in acidic environments (e.g., gastrointestinal tract) .
Q. How are data contradictions in biological activity resolved for imidazo[1,2-a]pyridine derivatives?
- Case Study : Discrepancies in antikinetoplastid IC₅₀ values may arise from assay conditions (e.g., serum concentration).
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
